molecular formula C12H13BrClNO B7978105 (3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

(3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

Cat. No.: B7978105
M. Wt: 302.59 g/mol
InChI Key: XBCNPOQYTTVKNP-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further connected to a piperidine ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Halogenation: The starting material, 2-chlorophenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Formation of Methanone: The halogenated phenyl compound is then reacted with piperidine in the presence of a suitable base to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The methanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to carboxylic acids or alcohols, respectively.

Scientific Research Applications

(3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (3-Bromo-2-chlorophenyl)(piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.

Uniqueness

(3-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is unique due to its specific combination of halogen atoms and the methanone linkage, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-bromo-2-chlorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCNPOQYTTVKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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